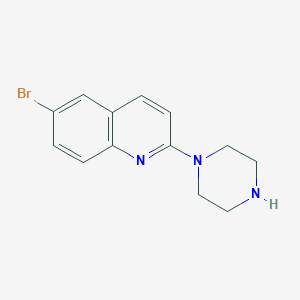

6-Bromo-2-piperazin-1-yl-quinoline

描述

Synthesis Analysis

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline derivatives involves various chemical processes such as cyclization, chlorination, substitution, and nucleophilic addition reactions. Key steps in the synthesis of related compounds include the treatment of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate in the presence of dimethylacetamide, followed by subsequent treatments to achieve the desired piperazin-1-yl quinoline derivatives (Gouda & El-Bana, 2023).

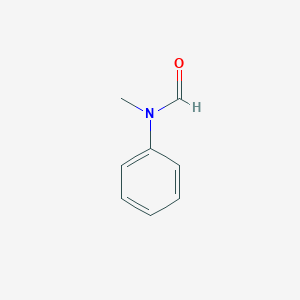

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-piperazin-1-yl-quinoline and its derivatives has been extensively studied through various spectroscopic methods, including LC-MS, 1H, 13C NMR, IR, and mass spectra. These studies confirm the chemical structures of the synthesized compounds, providing a foundation for further investigations into their chemical behavior and interactions (Babu, Srinivasulu, & Kotakadi, 2015).

Chemical Reactions and Properties

6-Bromo-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including alkylation, arylation, acylation, and reductive amination. These reactions are crucial for modifying the compound to enhance its pharmacological properties and to create derivatives with potential antimicrobial activity (Gouda & El-Bana, 2023).

Physical Properties Analysis

The physical properties of 6-Bromo-2-piperazin-1-yl-quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of substituted groups. These properties are critical for determining the compound's suitability for various pharmacological applications.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic character, of 6-Bromo-2-piperazin-1-yl-quinoline derivatives, play a significant role in their biological activity and interaction with biological targets. The incorporation of the piperazine moiety can enhance the compound's ability to interact with biological molecules, leading to potential antimicrobial and antifungal activities (Babu, Srinivasulu, & Kotakadi, 2015).

科学研究应用

Anti-Tubercular Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The derivatives were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antifungal Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Although it’s not directly related to “6-Bromo-2-piperazin-1-yl-quinoline”, there are studies on similar compounds that have shown antifungal activity .

- Methods of Application: The compounds were tested for their antifungal activity against various strains .

Antibacterial and Antituberculosis Properties

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides, were synthesized and evaluated for their in vitro antibacterial activity against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria . Furthermore, their antituberculosis activity was assessed against non-virulent, virulent and MDR pathogens .

- Methods of Application: The compounds were synthesized and their antibacterial and antituberculosis activities were evaluated .

- Results or Outcomes: Few compounds displayed inhibitory activity against bacterial growth, but two compounds displayed significant inhibitory activity against all the TB strains (lowest MIC of 10g is 0.07 μM and 11e is 1.1 μM), which are more effective than other 1st line and 2nd line TB drugs .

Antibacterial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides, were synthesized and evaluated for their in vitro antibacterial activity against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria .

- Methods of Application: The compounds were synthesized and their antibacterial activities were evaluated .

- Results or Outcomes: Few compounds displayed inhibitory activity against bacterial growth .

属性

IUPAC Name |

6-bromo-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHFWMBAKJYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154485 | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-piperazin-1-yl-quinoline | |

CAS RN |

124782-95-2 | |

| Record name | 6-Bromoquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)

![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)